![molecular formula C19H27N5O8S B2698508 N1-(3-morpholinopropyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-97-9](/img/structure/B2698508.png)
N1-(3-morpholinopropyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-(3-morpholinopropyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H27N5O8S and its molecular weight is 485.51. The purity is usually 95%.
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Scientific Research Applications
Catalytic Protodeboronation
Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This breakthrough enables the removal of the boron moiety, which is crucial for synthetic applications. Notably, this method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is widely used for carbon–carbon bond formation. Boron reagents, including boronic esters, play a central role in SM coupling reactions. These reactions are mild, functional group-tolerant, and environmentally benign. Pinacol boronic esters, due to their stability and ease of purification, are commonly employed in SM coupling reactions . Understanding the compatibility of N1-(3-morpholinopropyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide with SM coupling could open up new synthetic possibilities.
Radical Chemistry
The protodeboronation process involves radical chemistry. Radical intermediates can be reduced by photoredox catalysts, leading to deboronation. This approach has been successfully applied to pinacol boronic esters, including the compound of interest. The conditions involve the use of thiophenol and an Ir-catalyst, resulting in efficient protodeboronation .
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O8S/c25-18(20-6-1-7-22-8-11-31-12-9-22)19(26)21-14-17-23(10-13-32-17)33(29,30)16-4-2-15(3-5-16)24(27)28/h2-5,17H,1,6-14H2,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFLGJTWVTLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-morpholinopropyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide |
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